molecular formula C25H31NO3 B11446491 9-(4-methoxyphenyl)-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-(4-methoxyphenyl)-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11446491
M. Wt: 393.5 g/mol
InChI Key: WVMIRCJKOBFUNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-METHOXYPHENYL)-3,3,6,6,10-PENTAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound with a unique structure that includes multiple methyl groups and a methoxyphenyl group

Preparation Methods

The synthesis of 9-(4-METHOXYPHENYL)-3,3,6,6,10-PENTAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE can be achieved through several synthetic routes. One common method involves the use of a palladium-catalyzed oxidative Sonogashira reaction, which is performed in the absence of silver salts under optimized reaction conditions . This method is efficient and flexible, allowing for the synthesis of various substituted diarylacetylenes.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts, boronic acids, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidative Sonogashira reaction can produce unsymmetrical substituted diarylacetylenes .

Scientific Research Applications

9-(4-METHOXYPHENYL)-3,3,6,6,10-PENTAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE has several scientific research applications. It is used in the development of organic light-emitting diodes (OLEDs) due to its excellent photophysical properties . . This compound is also being explored for its use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 9-(4-METHOXYPHENYL)-3,3,6,6,10-PENTAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with specific molecular targets and pathways. While the exact mechanism is still under investigation, it is believed that this compound may affect calcium channels and muscarinic receptors, similar to other compounds with similar structures . Further research is needed to fully elucidate its mechanism of action.

Properties

Molecular Formula

C25H31NO3

Molecular Weight

393.5 g/mol

IUPAC Name

9-(4-methoxyphenyl)-3,3,6,6,10-pentamethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione

InChI

InChI=1S/C25H31NO3/c1-24(2)11-17-22(19(27)13-24)21(15-7-9-16(29-6)10-8-15)23-18(26(17)5)12-25(3,4)14-20(23)28/h7-10,21H,11-14H2,1-6H3

InChI Key

WVMIRCJKOBFUNZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2C)CC(CC3=O)(C)C)C4=CC=C(C=C4)OC)C(=O)C1)C

Origin of Product

United States

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